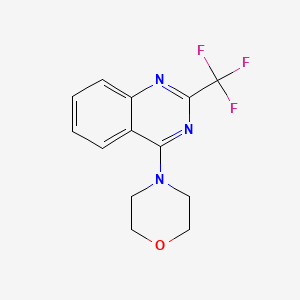

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine

Description

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine is a quinazoline derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a morpholine ring at the 4-position of the quinazoline core. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine substituent improves solubility and pharmacokinetic profiles .

Properties

IUPAC Name |

4-[2-(trifluoromethyl)quinazolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c14-13(15,16)12-17-10-4-2-1-3-9(10)11(18-12)19-5-7-20-8-6-19/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUFSCMXRMEJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=CC=CC=C32)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 2-position of the quinazoline ring using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Attachment of the Morpholine Ring: The morpholine ring is attached at the 4-position of the quinazoline core through nucleophilic substitution reactions using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinazoline derivatives.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and elevated temperatures.

Reduction: LiAlH4, NaBH4, ethanol (EtOH), and room temperature.

Substitution: Morpholine, halogenated quinazoline derivatives, and polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its anticancer properties, particularly as an inhibitor of specific enzymes and signaling pathways involved in cancer progression.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as kinases and helicases, which play crucial roles in cellular processes.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and DNA repair, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparative Data Tables

Key Research Findings

- Morpholine’s Role : Improves solubility and bioavailability; common in MDR-reversal agents .

- Biological Activity: Quinazoline derivatives with aromatic 2-substituents (e.g., methoxynaphthyl, anthracenyl) show stronger MDR-reversal activity, while fused heterocycles (e.g., imidazo-quinazolinone) target opioid receptors .

Biological Activity

The compound 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine is a member of the quinazoline family, known for its diverse biological activities, particularly in cancer research and drug development. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Target of Action

The primary target for this compound is the Werner (WRN) helicase , an essential enzyme involved in DNA replication and repair processes.

Mode of Action

This compound binds to the active site of WRN helicase, inhibiting its function. The inhibition disrupts several critical biochemical pathways related to DNA repair, including:

- Base Excision Repair (BER)

- Nucleotide Excision Repair (NER)

- Mismatch Repair (MMR)

Result of Action

Inhibition of WRN helicase leads to decreased cell proliferation in various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) cells. This suggests a potential role for the compound in cancer therapy by targeting DNA repair mechanisms .

Biological Activities

The biological activities associated with this compound are varied and include:

- Anticancer Properties : Demonstrated cytotoxic effects against several cancer cell lines.

- Antimicrobial Activity : Investigated for potential use against various pathogens.

- Antiviral Effects : Explored for its efficacy against viral infections .

Research Findings and Case Studies

Recent studies have highlighted the structural activity relationships (SAR) of quinazoline derivatives, indicating that modifications at specific positions can enhance biological activity. For instance, substitutions at the C-8 position have been shown to improve potency against certain targets while maintaining selectivity .

Data Table: Biological Activity Overview

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | PC3 | 5.0 | |

| Anticancer | K562 | 3.2 | |

| Anticancer | HeLa | 4.8 | |

| Antiviral | Influenza Virus | 10.0 | |

| Antimicrobial | Staphylococcus aureus | 7.5 |

Applications in Medicine and Industry

Scientific Research Applications

this compound serves as a promising scaffold for further medicinal chemistry explorations:

- Chemistry : Used as a building block for synthesizing more complex molecules.

- Biology : Investigated for its potential antimicrobial and antiviral activities.

- Medicine : Explored as an inhibitor in cancer therapies targeting specific enzymes involved in tumor progression.

- Industry : Utilized in developing new materials and pharmaceuticals .

Q & A

(Basic) What are the established synthetic routes for 4-(2-(trifluoromethyl)quinazolin-4-yl)morpholine, and how can reaction intermediates be characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including coupling, amidation, and cyclization. For example, a related quinazoline-morpholine derivative was synthesized via sequential substitution of a morpholine ring onto a quinazoline scaffold, followed by amidation with an aniline intermediate . Key intermediates can be characterized using:

- LCMS : To confirm molecular weight (e.g., m/z 754 [M+H]+ observed in a related compound) .

- HPLC : For purity assessment (retention time: 1.32 minutes under QC-SMD-TFA05 conditions) .

- Spectrophotometry : Validated for quantifying morpholine-containing analogs in formulations (e.g., UV-Vis at 254 nm) .

(Basic) What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

Structural validation requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and morpholine groups) .

- X-ray Crystallography : For resolving stereochemistry in chiral morpholine derivatives (applied in related compounds) .

- High-Resolution Mass Spectrometry (HRMS) : To verify exact mass (e.g., molecular formula C₁₅H₁₃F₃N₄O) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

SAR strategies include:

- 3D-QSAR Modeling : To correlate substituent effects (e.g., trifluoromethyl position) with activity. For example, pharmacophoric features of morpholine and quinazoline moieties were mapped to analgesic activity in related compounds .

- Analog Synthesis : Introduce substituents at the quinazoline C2/C4 positions or morpholine nitrogen, guided by docking studies (e.g., kinase inhibition assays) .

- In Silico Screening : Molecular dynamics simulations to predict binding affinities against targets like EGFR or VEGFR .

(Advanced) What in vitro models are suitable for evaluating the anti-proliferative or kinase-inhibitory activity of this compound?

Methodological Answer:

- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, HER2) with ADP-Glo™ luminescence to quantify IC₅₀ values .

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to assess mechanistic pathways .

(Advanced) How can conflicting biological activity data be resolved for this compound?

Methodological Answer:

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Orthogonal Assays : Validate kinase inhibition via both enzymatic (e.g., Z’-LYTE®) and cellular (e.g., Western blot for phosphorylated targets) methods .

- Purity Reassessment : Repeat HPLC under gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA) to exclude degradants .

- Structural Confirmation : Re-examine NMR spectra for stereochemical inconsistencies (e.g., morpholine ring conformation) .

(Basic) What are the stability and storage recommendations for this compound?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation .

- Stability Monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with periodic LCMS to track decomposition .

- Handling : Use gloveboxes for air-sensitive steps (e.g., trifluoromethyl group reactions) .

(Advanced) What computational tools can predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (e.g., ~3.5 for morpholine derivatives), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular Docking : AutoDock Vina for binding mode analysis with cytochrome P450 enzymes (e.g., CYP3A4) .

- Metabolite Identification : Use MetaSite to predict Phase I/II metabolism sites (e.g., morpholine N-oxidation) .

(Advanced) How can enantiomeric purity be ensured in chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) to resolve enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) during morpholine ring formation .

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects in the 200–250 nm range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.